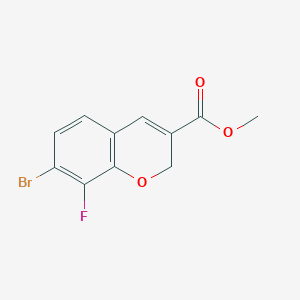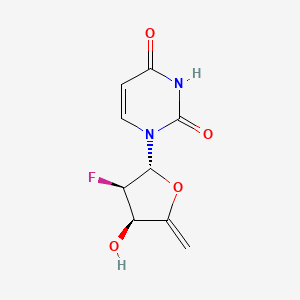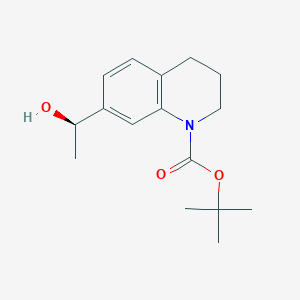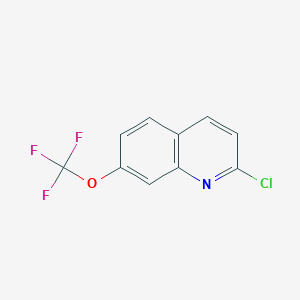
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is a synthetic organic compound with the molecular formula C11H8BrFO3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate typically involves the reaction of 4-bromo-3-fluoro-2-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as triethylenediamine. The reaction is carried out under microwave irradiation at 150°C for 50 minutes .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
化学反応の分析
Types of Reactions
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The chromene ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium carbonate in solvents such as acetone or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or alkyl derivatives, while oxidation and reduction can modify the chromene ring to produce various oxidized or reduced forms .
科学的研究の応用
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, particularly those with anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and fluorescent probes.
Biological Studies: It serves as a tool for studying enzyme interactions and cellular pathways due to its unique chemical structure.
作用機序
The mechanism of action of Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene core can interact with biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
類似化合物との比較
Similar Compounds
- Methyl 7-bromo-2H-chromene-3-carboxylate
- Methyl 8-fluoro-2H-chromene-3-carboxylate
- Methyl 7-bromo-8-fluoro-2H-chromene-3-acetate
Uniqueness
Methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate is unique due to the presence of both bromine and fluorine atoms on the chromene ring. This dual substitution enhances its reactivity and allows for the formation of a wide range of derivatives with diverse biological and chemical properties .
特性
分子式 |
C11H8BrFO3 |
|---|---|
分子量 |
287.08 g/mol |
IUPAC名 |
methyl 7-bromo-8-fluoro-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H8BrFO3/c1-15-11(14)7-4-6-2-3-8(12)9(13)10(6)16-5-7/h2-4H,5H2,1H3 |
InChIキー |
CQBIJQCQINNSAA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C(=C(C=C2)Br)F)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)
![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12936880.png)
![(5Z)-6-[(2R)-3-[(4-Chloro-2-methylbenzenesulfonamido)methyl]bicyclo[2.2.2]octan-2-yl]hex-5-enoic acid](/img/structure/B12936890.png)

![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)





